Miproxifene

Catalog No.
S611942
CAS No.
129612-87-9
M.F
C29H35NO2
M. Wt
429.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Miproxifene

CAS Number

129612-87-9

Product Name

Miproxifene

IUPAC Name

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-propan-2-ylphenyl)but-1-enyl]phenol

Molecular Formula

C29H35NO2

Molecular Weight

429.6 g/mol

InChI

InChI=1S/C29H35NO2/c1-6-28(23-9-7-22(8-10-23)21(2)3)29(24-11-15-26(31)16-12-24)25-13-17-27(18-14-25)32-20-19-30(4)5/h7-18,21,31H,6,19-20H2,1-5H3/b29-28-

InChI Key

FVVPWVFWOOMXEZ-ZIADKAODSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)C(C)C

Synonyms

4-[(1Z)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-phenol; l, 4-[(1Z)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-butenyl]-phenol; (Z)-4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-[4-(1-met

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)C(C)C

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)C(C)C

The exact mass of the compound Miproxifene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Miproxifene (CAS 129612-87-9) is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene class, which also includes the benchmark compound tamoxifen. Like other SERMs, its primary mechanism involves competitive binding to estrogen receptors (ERs), leading to tissue-specific agonist or antagonist effects. This differential activity underpins its investigation for hormone-dependent conditions, primarily ER-positive breast cancer and osteoporosis. The procurement decision for Miproxifene often hinges on its distinct bioactivity profile compared to other SERMs, particularly its potency and tissue-selective effects.

Substituting Miproxifene with other SERMs like tamoxifen or raloxifene based on class name alone is unreliable for experimental reproducibility. SERMs are not functionally equivalent due to significant differences in their tissue-specific agonist versus antagonist profiles. For example, tamoxifen exhibits estrogenic (agonist) activity in the uterus, a potentially confounding variable in many studies, whereas raloxifene is primarily antagonistic in uterine tissue. These distinct pharmacological profiles arise from unique ligand-induced conformational changes in the estrogen receptor, differential affinity for ERα and ERβ subtypes, and recruitment of different co-regulator proteins. Therefore, selecting Miproxifene over an alternative is a deliberate choice to leverage its specific activity profile for a given biological system, and substitution can lead to fundamentally different and non-comparable results.

Enhanced In Vitro Potency: 3- to 10-Fold Greater Inhibition of Breast Cancer Cell Growth vs. Tamoxifen

In vitro models of breast cancer demonstrate that Miproxifene (DP-TAT-59) is significantly more potent than the widely used benchmark, tamoxifen. Studies found that Miproxifene inhibits the growth of breast cancer cells at a potency 3 to 10 times greater than that observed for tamoxifen under similar conditions.

Evidence DimensionInhibition of breast cancer cell growth (potency)
Target Compound Data3- to 10-fold more potent than Tamoxifen
Comparator Or BaselineTamoxifen (potency = 1x)
Quantified Difference200-900% greater potency
ConditionsIn vitro breast cancer cell growth models.

For researchers requiring maximal ER antagonism in cell-based models, Miproxifene allows for the use of lower concentrations to achieve the same or greater biological effect, reducing potential off-target effects and conserving material.

Formulation & Handling Advantage: Available as a Water-Soluble Phosphate Prodrug for Improved Bioavailability

Miproxifene (DP-TAT-59) is characterized as practically insoluble, which can complicate in vivo studies. To overcome this, its phosphate ester prodrug, Miproxifene Phosphate (TAT-59), was developed. This prodrug strategy significantly improves water solubility for easier formulation and administration. In rat models, administration of the phosphate prodrug (TAT-59) resulted in a 9.8-fold increase in the absorptive flux of the active parent compound (DP-TAT-59) compared to administering the parent compound directly.

Evidence DimensionAbsorptive Flux (Bioavailability Proxy)
Target Compound Data9.8-fold increase (when administered as phosphate prodrug TAT-59)
Comparator Or BaselineMiproxifene base (DP-TAT-59)
Quantified Difference+880% increase in absorptive flux
ConditionsRat jejunum perfusion model.

Procuring the phosphate form (Miproxifene Phosphate, TAT-59) provides a critical processability advantage for in vivo research, ensuring higher and more consistent bioavailability compared to formulating the insoluble parent compound.

Differential Uterine Safety Profile Compared to Tamoxifen

A key differentiator among SERMs is their effect on uterine tissue. Tamoxifen is known to have estrogen agonist effects on the endometrium, which can be a confounding factor in preclinical studies and is associated with increased cancer risk in clinical settings. In contrast, SERMs like raloxifene demonstrate a favorable uterine safety profile, with no significant increase in endometrial thickness or proliferation compared to placebo in multi-year studies. Miproxifene's metabolites have demonstrated strong antiuterotrophic activity. This profile suggests a reduced risk of uterine stimulation, a critical selection factor for long-term in vivo studies where uterine effects are an undesirable variable.

Evidence DimensionUterine Agonist Activity
Target Compound DataMetabolites possess 'fairly good antiuterotrophic activity'
Comparator Or BaselineTamoxifen (known uterine agonist)
Quantified DifferenceQualitatively antagonistic vs. agonistic
ConditionsPreclinical and clinical studies of SERM class effects on uterine tissue.

For in vivo studies where uterine side effects could confound results or are being specifically avoided, Miproxifene offers a potentially cleaner profile than tamoxifen, similar to the clinically validated uterine safety of raloxifene.

High-Potency In Vitro Screening for ER-Positive Breast Cancer Therapeutics

Based on its 3- to 10-fold greater potency than tamoxifen, Miproxifene is the indicated choice for cell-based assays requiring potent and efficient ER antagonism. This is particularly relevant for high-throughput screening or dose-response studies where achieving maximal inhibition with minimal compound concentration is critical to reduce costs and avoid off-target cytotoxicity.

In Vivo Efficacy Studies Requiring High and Consistent Bioavailability

For animal studies investigating SERM efficacy, procuring Miproxifene Phosphate (TAT-59) is the superior strategy. Its formulation as a water-soluble prodrug overcomes the handling and absorption limitations of the parent compound, providing a nearly 10-fold increase in absorptive flux. This ensures more reliable and reproducible dosing and systemic exposure, which is fundamental for robust pharmacokinetic and pharmacodynamic assessments.

Preclinical Models Where Uterine Agonism is an Unwanted Variable

In studies of breast cancer or osteoporosis where concurrent uterine stimulation by the investigational agent would confound the results, Miproxifene is a more suitable tool than tamoxifen. Its antiuterotrophic activity profile aligns it with SERMs like raloxifene, which are known to be non-stimulatory in the uterus. This makes it a preferred compound for isolating the effects on the target tissue (e.g., mammary gland, bone) without interference from uterine agonist activity.

XLogP3

7.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

429.266779359 g/mol

Monoisotopic Mass

429.266779359 g/mol

Heavy Atom Count

32

UNII

BGJ4Z7930W

Wikipedia

Miproxifene

Dates

Last modified: 07-17-2023

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